Triisopropylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisopropylphosphine oxide is a chemical compound with the formula C9H21OP. It is a colorless, transparent liquid that is highly soluble in organic solvents. This compound is known for its role as a ligand in catalysis and its utility in organic synthesis .
Preparation Methods
Triisopropylphosphine oxide is typically synthesized through the oxidation of triisopropylphosphine. The most common method involves reacting triisopropylphosphine with hydrogen peroxide under controlled conditions . The reaction proceeds as follows:
(CH3CH2CH3)3P+H2O2→(CH3CH2CH3)3P=O+H2O
Industrial production methods often involve similar oxidation reactions but on a larger scale, with careful control of temperature and pressure to ensure high yields and purity .
Chemical Reactions Analysis
Triisopropylphosphine oxide undergoes various chemical reactions, including:
Oxidation: As mentioned, it is formed by the oxidation of triisopropylphosphine.
Reduction: It can be reduced back to triisopropylphosphine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triisopropylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in organometallic chemistry.
Biology: While not as common, it can be used in biochemical studies to understand the behavior of phosphine oxides in biological systems.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which triisopropylphosphine oxide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic complexes, stabilizing them and facilitating various chemical transformations. The molecular targets are typically metal ions, and the pathways involved include coordination and electron transfer processes .
Comparison with Similar Compounds
Triisopropylphosphine oxide can be compared with other phosphine oxides such as triphenylphosphine oxide and tricyclohexylphosphine oxide:
Triphenylphosphine oxide: This compound is more commonly used and has a similar role in catalysis.
Tricyclohexylphosphine oxide: This compound is bulkier and provides greater steric hindrance, which can be advantageous in certain catalytic reactions.
This compound is unique in its balance of solubility and steric properties, making it a versatile ligand in various applications .
Properties
IUPAC Name |
2-di(propan-2-yl)phosphorylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OP/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGQQFKEOIGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=O)(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334021 |
Source
|
Record name | ((CH3)2CH)3P=O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17513-58-5 |
Source
|
Record name | ((CH3)2CH)3P=O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.